molecular formula C12H15BO2 B6337210 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole CAS No. 107648-56-6

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole

Cat. No.: B6337210
CAS No.: 107648-56-6
M. Wt: 202.06 g/mol
InChI Key: UESZEZBDXVOEDP-UHFFFAOYSA-N
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Description

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole is a chemical compound with the molecular formula C12H17BO3 and a molecular weight of 220.073 g/mol . It is known for its unique structure, which includes a benzodioxaborole ring fused with a hexenyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole typically involves the reaction of catechol with boronic acid in the presence of a suitable solvent . The reaction conditions, such as temperature and time, can significantly affect the yield and purity of the product. Industrial production methods may involve optimized reaction conditions and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Scientific Research Applications

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:

    1,3,2-benzodioxaborole: Known for its strong oxidative properties and stability.

    2-(cis-1-Ethyl-1-butenyl)benzo[1,3,2]dioxaborole: Another derivative with similar structural features. The uniqueness of this compound lies in its specific hexenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hex-3-en-3-yl-1,3,2-benzodioxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO2/c1-3-7-10(4-2)13-14-11-8-5-6-9-12(11)15-13/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESZEZBDXVOEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)C(=CCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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